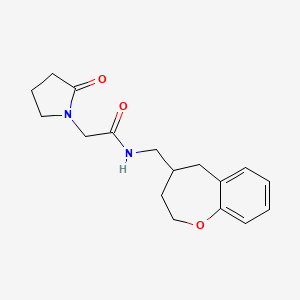

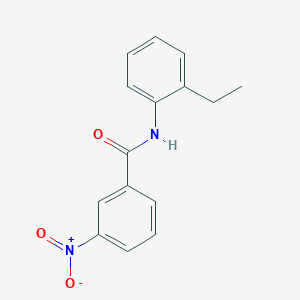

![molecular formula C14H18BrNO2 B5622928 1-[(4-bromophenoxy)acetyl]azepane](/img/structure/B5622928.png)

1-[(4-bromophenoxy)acetyl]azepane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of compounds related to "1-[(4-bromophenoxy)acetyl]azepane" can involve various chemical reactions. For instance, the synthesis of azepanium ionic liquids from azepane demonstrates the versatility of azepane in forming new compounds through reactions with bromoalkanes or bromoalkoxyalkanes, leading to tertiary amines and further quaternization reactions to yield quaternary azepanium salts (Belhocine et al., 2011). Similarly, the domino assembly of trifluoromethylated N,O-heterocycles from fluorinated α-bromoenones with amino alcohols demonstrates the potential for creating complex structures including azepanes through aza-Michael reaction followed by intramolecular cyclization (Rulev et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds related to "1-[(4-bromophenoxy)acetyl]azepane" can be studied through X-ray diffraction and spectroscopic methods. For example, the crystal structure of related compounds like 1,4-Bis(p-bromophenoxy) butane has been determined by single-crystal X-ray analysis, revealing specific conformations and molecular orientations (Ishikawa et al., 1971).

Chemical Reactions and Properties

Chemical reactions involving azepane derivatives can lead to a variety of products depending on the reaction conditions. For instance, reactions of tosyl azide with dihydro-1H-indane-1,3-dione derivatives have shown unexpected reactivity, leading to products like dimeric indanediones and hydroxybenzopyrans through fragmentation of intermediate hydroxytriazolines (Benati et al., 1995).

Physical Properties Analysis

The physical properties of azepane derivatives, such as melting points, boiling points, and solubility, can significantly vary based on the molecular structure and substituents. The synthesis of azepanium ionic liquids highlights how the nature of the anion and substituents on the azepanium cation core can affect liquid temperature ranges, with some derivatives being solids while others remain liquids at ambient temperature (Belhocine et al., 2011).

Chemical Properties Analysis

The chemical properties of "1-[(4-bromophenoxy)acetyl]azepane" and related compounds include reactivity towards various reagents, stability under different conditions, and the potential to undergo further chemical transformations. For example, the N-bromosuccinimide-induced aminocyclization-aziridine ring expansion cascade shows the potential for substituted azepanes to undergo complex reactions leading to a diverse range of functional molecules (Zhou & Yeung, 2014).

Zukünftige Richtungen

The synthesis and study of azepane derivatives, including “1-[(4-bromophenoxy)acetyl]azepane”, is a promising area of research. Recent developments have focused on the synthesis of azepane derivatives from simple precursors, opening up new possibilities for the exploration of this class of compounds .

Eigenschaften

IUPAC Name |

1-(azepan-1-yl)-2-(4-bromophenoxy)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO2/c15-12-5-7-13(8-6-12)18-11-14(17)16-9-3-1-2-4-10-16/h5-8H,1-4,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKMCPFYJMAROFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)COC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Azepan-1-yl)-2-(4-bromophenoxy)ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

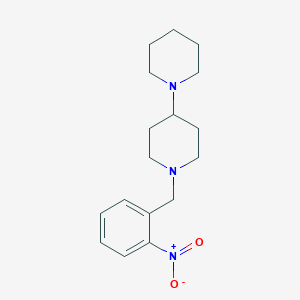

![ethyl {[4-amino-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5622857.png)

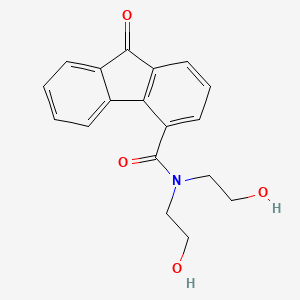

![(3R*,4R*)-1-[(4-fluoro-3-methylphenyl)acetyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5622862.png)

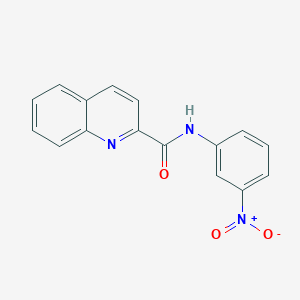

![4-[4-cyclopropyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(isoxazol-3-ylcarbonyl)piperidine](/img/structure/B5622869.png)

![N-[2-(4-chlorophenyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5622888.png)

![1-(cyclopropylcarbonyl)-4-{[3-(3-methoxyphenoxy)-1-azetidinyl]carbonyl}piperidine](/img/structure/B5622893.png)

![4-{[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-6-yl]carbonyl}-1,3-dimethylpiperazin-2-one](/img/structure/B5622908.png)

![7-isopropyl-2-[(4-methylpiperazin-1-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5622927.png)

![2-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5622931.png)